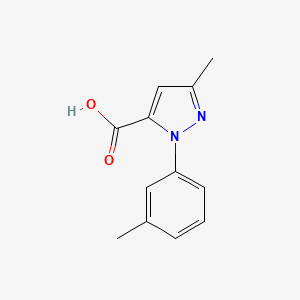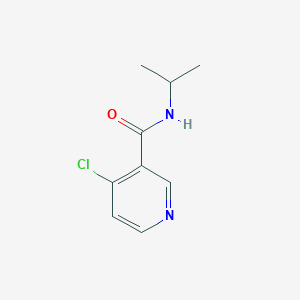
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, an isopropyl group at the nitrogen atom, and a carboxamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide typically involves the reaction of 4-chloropyridine-3-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., THF, diethyl ether).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Reduction: Corresponding amine derivatives.
Oxidation: Pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-N-(methyl)pyridine-3-carboxamide
- 4-Chloro-N-(ethyl)pyridine-3-carboxamide
- 4-Chloro-N-(tert-butyl)pyridine-3-carboxamide
Comparison: 4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, biological activity, and overall performance in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
62458-81-5 |
|---|---|
Molekularformel |
C9H11ClN2O |
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
4-chloro-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-5-11-4-3-8(7)10/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZMFKIRMODNGXAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=C(C=CN=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)
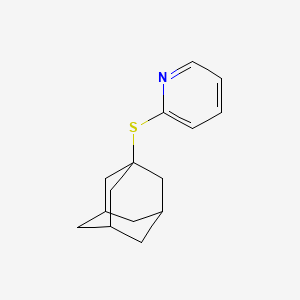

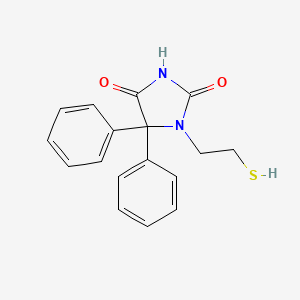
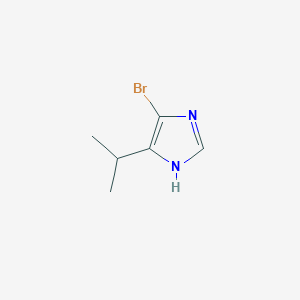
![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)

